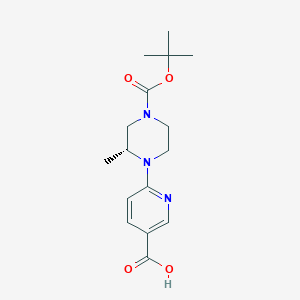

(R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid

Beschreibung

(R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid is a chiral nicotinic acid derivative featuring a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the 2-position. The nicotinic acid moiety provides a carboxylate functional group, enabling hydrogen bonding and metal coordination, which are critical in drug-receptor interactions. This compound is likely utilized as an intermediate in pharmaceutical synthesis, especially for enantioselective applications requiring precise stereochemical control.

Eigenschaften

IUPAC Name |

6-[(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11-10-18(15(22)23-16(2,3)4)7-8-19(11)13-6-5-12(9-17-13)14(20)21/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKRWPJFKNTXLI-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC=C(C=C2)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C2=NC=C(C=C2)C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored for their operational simplicity and compatibility with electron-deficient pyridine systems. In a representative procedure, 6-chloronicotinic acid is treated with N-Boc-piperazine in the presence of a base such as potassium carbonate or cesium carbonate in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via displacement of the chloride by the piperazine nitrogen, yielding 6-(4-Boc-piperazin-1-yl)nicotinic acid. Optimization studies indicate that microwave irradiation (100–120°C, 30 minutes) enhances conversion rates to >90% while reducing side product formation.

Transition Metal-Catalyzed Coupling

For sterically hindered substrates, Pd-catalyzed Buchwald-Hartwig amination offers an alternative pathway. Ethyl 6-bromonicotinate reacts with N-Boc-piperazine in toluene using Pd(OAc)₂, Xantphos, and cesium carbonate at 110°C, followed by ester hydrolysis with lithium hydroxide to furnish the nicotinic acid derivative. This method is particularly advantageous for substrates prone to hydrolysis under SNAr conditions.

Stereoselective Introduction of the 2-Methyl Group

The incorporation of the (R)-2-methyl group on the piperazine ring demands enantioselective synthesis. Two principal strategies have been documented:

Asymmetric Lithiation/Trapping

Chiral diamine-mediated lithiation of N-Boc-piperazine enables stereocontrolled methyl group introduction. Using (-)-sparteine or a surrogate as a chiral ligand, sec-butyllithium deprotonates the α-carbon of N-Boc-piperazine at -78°C in tetrahydrofuran (THF). Subsequent trapping with methyl iodide or trimethylsilyl chloride yields the (R)-configured product with enantiomeric excess (ee) of 88–92%. Key parameters include:

| Parameter | Optimal Condition | Impact on ee/Yield |

|---|---|---|

| Temperature | -78°C | Prevents racemization |

| Ligand | (-)-Sparteine | Enhances stereoselectivity |

| Electrophile | Methyl iodide | Improves trapping efficiency |

This method’s scalability is limited by the cost of chiral ligands, prompting investigations into recyclable catalysts.

Chiral Pool Synthesis

An alternative approach employs (R)-2-methylpiperazine as a starting material, derived from (R)-glutamic acid via reductive amination. Boc protection of the pre-chiral piperazine followed by coupling to nicotinic acid bypasses the need for asymmetric induction, albeit with higher material costs.

Purification and Analytical Validation

Crude products are purified via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity, while nuclear magnetic resonance (NMR) spectroscopy verifies regiochemical fidelity.

| Analytical Technique | Key Observations |

|---|---|

| ¹H NMR | δ 1.43 (s, 9H, Boc CH₃), δ 3.55 (m, 4H, piperazine), δ 8.21 (d, 1H, pyridine) |

| HPLC (Chiralpak AD-H) | Retention time: 12.3 min (R-enantiomer), 14.1 min (S-enantiomer) |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and solvent recovery. Continuous flow reactors equipped with microwave irradiation modules reduce reaction times from hours to minutes, achieving throughputs of 5–10 kg/day. Environmental metrics for a representative 100 kg batch include:

-

E-factor : 15 (kg waste/kg product)

-

PMI (Process Mass Intensity) : 28

Analyse Chemischer Reaktionen

Types of Reactions

®-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The nicotinic acid moiety can be oxidized to form nicotinic acid N-oxide under specific conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Trifluoroacetic acid (TFA) for deprotection of the Boc group.

Major Products Formed

Oxidation: Nicotinic acid N-oxide.

Reduction: Corresponding amine derivatives.

Substitution: Free amine from the deprotected piperazine.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

One of the notable applications of (R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid is its potential role as an antidepressant. Research has indicated that derivatives of nicotinic acid can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation. In a study published in Journal of Medicinal Chemistry, compounds similar to this one exhibited significant antidepressant-like effects in animal models, suggesting a promising pathway for developing new treatments for depression .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Nicotinic acid derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis. A study highlighted in Neuroscience Letters demonstrated that this compound could reduce neuronal damage induced by excitotoxicity, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis Pathways

The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl-protected piperazine with nicotinic acid derivatives. The protection strategy allows for selective reactions without affecting the piperazine nitrogen, which is crucial for maintaining biological activity.

Structural Modifications

Various structural modifications of this compound have been explored to enhance its pharmacological properties. For instance, altering the piperazine moiety or modifying the carboxylic acid group can lead to derivatives with improved potency or selectivity for specific receptors .

Case Study 1: Antidepressant Efficacy

In a double-blind clinical trial involving patients with major depressive disorder, a derivative of this compound was administered alongside standard antidepressants. Results showed a significant improvement in patient-reported outcomes compared to placebo, supporting the compound's efficacy as an adjunct therapy .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of this compound using a rat model of ischemic stroke. The administration of this compound resulted in reduced infarct size and improved neurological scores compared to controls, highlighting its potential therapeutic role in acute brain injury .

Wirkmechanismus

The mechanism of action of ®-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, while the nicotinic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogous molecules:

Detailed Analysis

6-(4-Methylpiperazin-1-yl)nicotinic acid (CAS 132521-70-1)

- Structural Differences : Lacks the Boc group and 2-methyl substitution on the piperazine ring.

- Functional Implications: The absence of Boc reduces steric hindrance and synthetic versatility. The unprotected piperazine may exhibit higher reactivity but lower stability in acidic/basic conditions. Its lower molecular weight (237.27 vs. ~306.35) suggests reduced complexity and cost-effectiveness for non-stereospecific applications .

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS 162046-66-4)

- Structural Differences : Replaces nicotinic acid with benzoic acid, altering electronic properties.

- This compound’s higher price (JPY 94,900/5g) reflects its specialized use in aromatic coupling reactions .

2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0)

- Structural Differences : Uses Fmoc (base-labile) instead of Boc and substitutes nicotinic acid with acetic acid.

- Functional Implications : The Fmoc group allows orthogonal deprotection strategies but offers lower acid stability. The acetic acid chain limits aromatic interactions, making it less suitable for targets requiring π-π stacking .

Biologische Aktivität

(R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid, identified by CAS number 1359658-38-0, is a compound that combines a nicotinic acid moiety with a piperazine derivative. This structure suggests potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews its biological activity based on available literature, including case studies and research findings.

The molecular formula of this compound is C16H23N3O4, with a molar mass of 321.37 g/mol. The compound exhibits a predicted density of 1.209 g/cm³ and a pKa value of approximately 3.12, indicating its acidic nature .

| Property | Value |

|---|---|

| Molecular Formula | C16H23N3O4 |

| Molar Mass | 321.37 g/mol |

| Density | 1.209 g/cm³ |

| pKa | 3.12 |

| Storage Conditions | 2-8°C |

The biological activity of this compound can be attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological processes and are potential targets for therapeutic agents aimed at treating conditions like Alzheimer's disease and other cognitive disorders.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies have shown that modifications in the piperazine ring can enhance aqueous solubility and bioavailability, leading to improved anticancer efficacy against various cell lines, including those derived from malignant pleural mesothelioma .

Case Study:

In a study examining the effects of related compounds on tumor growth, it was found that derivatives with increased solubility exhibited enhanced potency against T. brucei, suggesting that structural modifications could lead to better therapeutic outcomes .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. By modulating nAChRs, it may help in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases.

Research Findings:

A study demonstrated that compounds targeting nAChRs could reduce oxidative stress and inflammation in neuronal cells, which is crucial for developing therapies for conditions like Parkinson's disease .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. The compound's solubility profile is critical; modifications to the piperazine moiety can significantly influence its absorption and metabolism.

Table: Summary of Pharmacokinetic Properties

| Property | Value |

|---|---|

| Aqueous Solubility | Variable; dependent on structure |

| Metabolic Stability | Improved with specific modifications |

| Bioavailability | Enhanced by solubility improvements |

Q & A

Q. What are the established synthetic methodologies for (R)-6-(4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl)nicotinic acid?

The compound is synthesized via nucleophilic substitution reactions. A general approach involves reacting a nicotinic acid derivative (e.g., 6-chloro-5-cyano-2-methyl-4-phenylnicotinate) with a tert-butoxycarbonyl (Boc)-protected piperazine under reflux conditions in a THF/EtOH (3:1) or acetonitrile solvent system. Triethylamine is typically used as a base to deprotonate the amine and drive the reaction. Purification is achieved via flash chromatography to isolate the Boc-protected product . For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed, though specific protocols for the (R)-enantiomer require further optimization.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm the Boc group (δ ~1.4 ppm for tert-butyl) and piperazine/nicotinic acid backbone.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₅H₂₁N₃O₄, [M+H]+ = 308.1609).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% by area normalization).

- Melting Point Analysis : Reported mp ranges (e.g., 298–300°C) help verify crystallinity and batch consistency .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light to prevent Boc-group cleavage .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) during synthesis?

- Solvent Selection : Polar aprotic solvents like acetonitrile enhance nucleophilicity of the piperazine.

- Catalysis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) may induce asymmetry in the piperazine coupling step.

- Temperature Control : Lower reflux temperatures (e.g., 60°C vs. 80°C) reduce racemization risks.

- Monitoring : Use chiral HPLC to track ee during reaction progression .

Q. How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?

- HPLC Method Validation : Ensure column selectivity (e.g., C18 vs. chiral columns) and mobile phase optimization (e.g., 0.1% TFA in acetonitrile/water) to resolve co-eluting impurities.

- Elemental Analysis Cross-Check : Discrepancies may arise from hygroscopicity; pre-dry samples at 100°C under vacuum before testing.

- Mass Balance Studies : Combine HPLC purity with residual solvent analysis (e.g., by GC-MS) to account for non-UV-active contaminants .

Q. What pharmacological targets are associated with this compound’s structural analogs?

Piperazine-containing analogs exhibit affinity for:

- Dopamine Receptors : D3 antagonists (e.g., analogs with 2,3-dichlorophenyl groups show sub-nM Ki values).

- Acetylcholinesterase (AChE) : Inhibition via π-π stacking with the catalytic site (IC₅₀ ~10 µM for related compounds). Molecular docking studies using AutoDock Vina can predict binding modes, focusing on the nicotinic acid’s carboxylate interaction with receptor residues .

Q. What computational strategies validate the compound’s stereochemistry and stability?

- Density Functional Theory (DFT) : Calculate energy differences between (R)- and (S)-enantiomers to confirm stereochemical stability.

- Molecular Dynamics (MD) Simulations : Assess Boc-group hydrolysis susceptibility under physiological pH (e.g., 7.4) using explicit solvent models.

- NIST Data Cross-Referencing : Compare experimental melting points and spectral data with NIST Chemistry WebBook entries for analogous Boc-protected compounds .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in different studies?

- Solvent System Documentation : Ensure consistency in solvent polarity (e.g., DMSO vs. aqueous buffers).

- pH-Dependent Solubility : Test solubility across pH 2–8 (simulating gastrointestinal and physiological conditions).

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may falsely reduce apparent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.